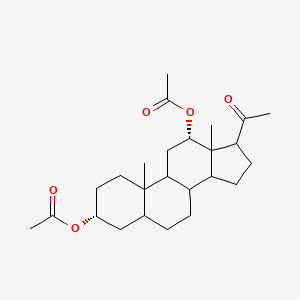

3alpha,12alpha-Diacetoxypregnan-20-one

Description

Contextualizing Pregnane (B1235032) Derivatives in Chemical Research

Pregnane derivatives are a class of steroids that are structurally related to progesterone (B1679170). They are characterized by a 21-carbon skeleton. In chemical research, these derivatives are of significant interest due to their diverse biological activities and their role as key intermediates in the synthesis of a wide array of steroidal compounds. ebi.ac.ukwikipedia.org The pregnane framework can be chemically modified at various positions, leading to a vast number of derivatives with distinct properties and applications. These modifications can include the introduction of hydroxyl, keto, or acetoxy groups, as well as alterations to the steroid's core ring structure.

The versatility of the pregnane skeleton allows chemists to synthesize compounds with tailored biological activities, making them crucial in drug discovery and medicinal chemistry. For instance, modifications of the pregnane structure have led to the development of potent anti-inflammatory drugs, hormonal therapies, and neuroactive steroids.

Historical Development of Pregnane Chemistry and Related Acetoxy Compounds

The history of pregnane chemistry is deeply intertwined with the broader history of steroid research, which began in the early 20th century with the isolation and structural elucidation of key hormones. The synthesis of progesterone in the 1930s was a landmark achievement that opened the door to the chemical manipulation of the pregnane skeleton.

The introduction of acetoxy groups into steroid molecules has been a common strategy in medicinal chemistry for decades. Acetoxylation can alter a molecule's polarity, solubility, and metabolic stability, which can in turn influence its biological activity and pharmacokinetic properties. Early work in steroid synthesis often involved the use of acetyl protecting groups to mask reactive hydroxyl functions during chemical transformations. Over time, it became apparent that the acetate (B1210297) esters themselves could possess unique biological activities.

Significance of 3alpha,12alpha-Diacetoxypregnan-20-one as a Research Reagent or Intermediate

The full chemical name for the compound of interest is 3alpha,12alpha-dihydroxy-5beta-pregnan-20-one (B1206238) diacetate. ebi.ac.uk Its significance in research stems primarily from its use as a tool to probe the structure and function of specific receptors in the brain, particularly the GABA-A receptor. ebi.ac.uk Neuroactive steroids are known to modulate the activity of these receptors, which are the primary mediators of inhibitory neurotransmission in the central nervous system.

By synthesizing and evaluating a range of steroid derivatives, including this compound, researchers can investigate the specific structural features that govern the interaction between a steroid and its receptor target. This compound, with its specific stereochemistry and the presence of acetoxy groups at the 3-alpha and 12-alpha positions, provides a unique chemical probe to map the binding sites of neuroactive steroids. While it may not be a direct therapeutic agent, its utility lies in its ability to contribute to a deeper understanding of the complex interplay between steroids and the nervous system, potentially guiding the design of new drugs for neurological and psychiatric disorders.

Below is a table summarizing the key properties of this research compound.

| Property | Value |

| IUPAC Name | (3R,5R,8R,9S,10S,12S,13S,14S,17R)-17-acetyl-10,13-dimethyl-3,12-bis(acetyloxy)hexadecahydro-1H-cyclopenta[a]phenanthrene |

| Molecular Formula | C25H38O5 |

| Molecular Weight | 418.6 g/mol |

| Stereochemistry | 3alpha, 5beta, 12alpha |

| Functional Groups | 2 x Acetoxy, 1 x Ketone |

| Parent Compound | Pregnane |

Properties

Molecular Formula |

C25H38O5 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

[(3R,12S)-17-acetyl-12-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C25H38O5/c1-14(26)20-8-9-21-19-7-6-17-12-18(29-15(2)27)10-11-24(17,4)22(19)13-23(25(20,21)5)30-16(3)28/h17-23H,6-13H2,1-5H3/t17?,18-,19?,20?,21?,22?,23+,24?,25?/m1/s1 |

InChI Key |

VYZPGMGWYUEREY-USHWDZLRSA-N |

Isomeric SMILES |

CC(=O)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Transformations of 3alpha,12alpha Diacetoxypregnan 20 One

Total Synthesis Approaches to the Pregnane (B1235032) Skeleton Incorporating Acetoxy Groups

The de novo construction of the pregnane skeleton is a complex undertaking that has been the subject of extensive research. Total synthesis strategies often aim to build the characteristic ABCD ring system from simpler, achiral precursors. While the literature contains numerous examples of total syntheses of pregnane-type steroids, specific methods detailing the direct incorporation of 3α- and 12α-acetoxy groups are less common. However, general strategies for the asymmetric construction of androstanes and pregnanes provide a conceptual basis. nih.gov

One notable approach involves a series of transformations beginning from epichlorohydrin, progressing through an ent-estrane intermediate, which is then converted to a nat-androstane, and finally elaborated to the target pregnane. nih.gov Key to such strategies are rearrangement processes to establish the correct stereochemistry at the C10 and C13 quaternary centers. nih.gov The introduction of oxygen functionality, which can later be converted to acetoxy groups, is a critical step. This can be achieved through various oxidative reactions strategically employed during the synthetic sequence.

A conceptually different approach utilizes metallacycle-mediated annulative coupling reactions to construct key portions of the steroid nucleus, such as the hydrindane system, with high stereocontrol. nih.gov Subsequent cyclization reactions, like the Friedel–Crafts reaction, can then be used to form the complete tetracyclic framework. nih.gov The timing of the introduction of oxygenated functional groups at C-3 and C-12 is a crucial strategic consideration in any total synthesis plan. These groups might be installed early in the synthesis on a precursor fragment or introduced later once the core skeleton is assembled.

Semisynthetic Routes from Precursor Steroids

Semisynthesis, starting from readily available steroid precursors, represents a more common and often more efficient approach to obtaining specific pregnane derivatives like 3alpha,12alpha-Diacetoxypregnan-20-one. These routes rely on the selective modification of existing functional groups on the steroid nucleus.

The selective acetylation of hydroxyl groups at specific positions on the steroid skeleton is a fundamental transformation. In a precursor containing 3α- and 12α-hydroxyl groups, direct acetylation can be achieved using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine. The relative reactivity of the hydroxyl groups can sometimes be exploited for selective acetylation, although protection-deprotection strategies may be necessary if other reactive hydroxyl groups are present.

The broader context of post-translational modification of the pregnane X receptor (PXR) involves acetylation, highlighting the biological relevance of this transformation, although the chemical methods employed in laboratory synthesis are distinct. nih.govnih.gov

Regioselective oxidation and reduction are powerful tools in steroid chemistry for introducing or modifying functional groups at specific sites. The introduction of a hydroxyl group at the C-12 position of a pregnane skeleton can be accomplished through various methods, including microbial hydroxylation or chemical oxidation. For instance, the Schönecker oxidation has been utilized to install a C12-hydroxy group on steroid cores like dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone (B344588). tdl.org This method provides a pathway to C12α-hydroxylated steroids. tdl.org

Furthermore, dioxiranes have been shown to be effective reagents for the site- and stereoselective hydroxylation of pregnane and androstane (B1237026) steroids at positions such as C14 and C17. acs.org While not directly targeting C-12, this demonstrates the principle of using specialized oxidizing agents to achieve regioselectivity. The stereochemistry of the resulting hydroxyl group is a critical aspect, and reaction conditions can often be tuned to favor the desired isomer.

Reduction reactions are equally important. For example, the stereoselective reduction of a 3-keto group to a 3α-hydroxyl group is a common transformation. This can be achieved using a variety of reducing agents, with the choice of reagent and reaction conditions influencing the stereochemical outcome. Catalytic hydrogenation is a widely used method for the reduction of double bonds and carbonyl groups in the steroid nucleus. acs.org The stereoselectivity of the reduction of a Δ4-double bond to afford the 5β-pregnane backbone is a key step in the synthesis of many neuroactive steroids. acs.org

| Reaction Type | Reagent/Method | Application in Steroid Synthesis | Reference |

| Hydroxylation | Schönecker Oxidation | Installation of a C12-hydroxy group | tdl.org |

| Hydroxylation | Dioxiranes | Site- and stereoselective C-H hydroxylation | acs.org |

| Reduction | Catalytic Hydrogenation | Stereoselective reduction of Δ4-double bonds | acs.org |

Derivatization Strategies for Research Probes and Analogues

The chemical modification of this compound can lead to the generation of valuable research tools and analogues with potentially new biological activities.

The C-20 ketone is a common site for derivatization in pregnane steroids. It can undergo a wide range of standard ketone reactions, including reduction, reductive amination, and addition of organometallic reagents.

The stereoselective reduction of the C-20 ketone is a particularly important transformation. For example, sodium borohydride (B1222165) in a two-phase system has been used for the asymmetric reduction of steroidal 20-ketones, yielding 20α-hydroxy derivatives. nih.gov The stereoselectivity of this reduction can be influenced by factors such as temperature and the presence of other functional groups on the steroid, like a 17α-hydroxyl group, which can form a complex with ions like Ca2+ to direct the hydride attack. nih.gov

Reductive amination of a 20-keto group with sodium cyanoborohydride can furnish a 20-amino derivative, which can be further functionalized. nih.gov Additionally, the C-20 ketone can be a starting point for the construction of more complex side chains, which can be crucial for modulating biological activity. Biotransformations using microorganisms like Rhodococcus strains have also been shown to effect the reduction of the C-20 carbonyl group. nih.gov

| Reaction at C-20 | Reagent | Product | Reference |

| Stereoselective Reduction | Sodium Borohydride / CaCl2 | 20α-hydroxypregnane | nih.gov |

| Reductive Amination | Sodium Cyanoborohydride / NH4OAc | 20-aminopregnane | nih.gov |

| Biotransformation | Rhodococcus species | 20β-hydroxypregnane | nih.gov |

Maintaining and controlling stereochemistry is paramount in steroid synthesis and derivatization. The rigid conformation of the steroid nucleus often allows for a high degree of stereocontrol in reactions.

For instance, the C-1,2 dehydrogenation of 5β-pregnane derivatives by enzymes proceeds with stereospecific removal of the 1α and 2β hydrogens. researchgate.net In chemical reactions, the choice of reagents and reaction conditions is crucial for directing the stereochemical outcome. The stereochemistry of the catalytic hydrogenation of the Δ4-double bond in 4-ene-3-ketones is sensitive to the catalyst, solvent, and pH. acs.org

Intramolecular reactions can also exhibit high stereoselectivity. Models have been developed to rationalize the stereochemical course of intramolecular Michael reactions, where a dipole-minimized chair transition state is proposed to explain the observed high levels of asymmetric induction. researchgate.net Such principles of stereochemical control are broadly applicable to the design of synthetic routes toward complex and stereochemically rich molecules like derivatives of this compound.

Introduction of Reporter Groups for Advanced Research Applications

The functionalization of 3α,12α-Diacetoxypregnan-20-one with reporter groups is a critical step in enabling its use in advanced research applications, such as target identification, bioimaging, and quantification in biological systems. The primary site for the introduction of these reporter moieties is the ketone group at the C-20 position. This carbonyl group provides a reactive handle for selective chemical modification without altering the core steroid scaffold, which is often essential for maintaining biological activity.

The most common and effective strategies for labeling 20-keto steroids involve the formation of stable hydrazone or oxime linkages. researchgate.netnih.govacs.org These bioorthogonal ligation reactions are highly chemoselective, proceeding under mild conditions that are compatible with sensitive functional groups present on both the steroid and the reporter molecule. nih.govacs.org

Strategic Chemical Transformations at the C-20 Ketone:

The introduction of a reporter group (R) onto the 3α,12α-Diacetoxypregnan-20-one backbone can be generalized by the reaction of the C-20 ketone with a reporter molecule functionalized with a hydrazide or an aminooxy group.

Hydrazone Formation: A reporter molecule containing a hydrazide group (R-NH-NH₂) reacts with the C-20 ketone of 3α,12α-Diacetoxypregnan-20-one, typically under mildly acidic conditions, to form a stable C=N-NH-R linkage. researchgate.netnih.gov This method is widely used for creating steroid-biomolecule conjugates. mdpi.com

Oxime Ligation: A reporter molecule functionalized with an aminooxy group (R-O-NH₂) reacts with the C-20 ketone to form a highly stable oxime ether linkage (C=N-O-R). nih.govacs.org Oxime ligation is known for its robustness and has been successfully applied in the preparation of various bioconjugates. nih.gov

These derivatization strategies are not only pivotal for qualitative studies like cellular imaging but also for quantitative analyses, as they can significantly enhance the ionization efficiency of the steroid in techniques like liquid chromatography-mass spectrometry (LC-MS). thermofisher.comnih.gov

The following table outlines potential reporter groups that can be introduced onto the 3α,12α-Diacetoxypregnan-20-one scaffold using these methodologies.

| Reporter Group Type | Specific Example | Functional Group for Ligation | Potential Research Application |

| Fluorescent Tag | Dansyl Hydrazide | Hydrazide | Fluorescence Microscopy, FRET assays |

| Fluorescein-5-thiosemicarbazide | Thiosemicarbazide | Flow Cytometry, Immunofluorescence | |

| BODIPY-Hydrazide | Hydrazide | Live-cell Imaging, High-Content Screening | |

| Biotin Affinity Tag | Biocytin Hydrazide | Hydrazide | Affinity Pull-down Assays, Protein-Ligand Interaction Studies |

| Aminooxy-Biotin | Aminooxy | Streptavidin-based Detection, Target Identification | |

| Radiolabel | [³H]-Glycyl-tyrosyl-hydrazide | Hydrazide | Radioligand Binding Assays, Metabolic Studies |

| [¹²⁵I]-Tyramine-cellobiosyl-glycyl-aminooxy | Aminooxy | Autoradiography, In vivo Imaging | |

| Click Chemistry Handle | Azido-propyl-hydrazide | Hydrazide | Bioorthogonal Labeling with Alkyne-modified Probes |

| Alkyne-PEG-aminooxy | Aminooxy | Copper-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition |

Detailed Research Findings:

While specific studies detailing the introduction of reporter groups onto 3α,12α-Diacetoxypregnan-20-one are not prevalent in publicly accessible literature, extensive research on analogous 20-keto steroids provides a strong foundation for these synthetic strategies. For instance, the synthesis of various steroidal hydrazones from pregnenolone has demonstrated the feasibility and utility of this approach for generating biologically active compounds. researchgate.net These studies have shown that the resulting hydrazone derivatives can exhibit significant biological effects, such as antiproliferative activity. researchgate.net

Furthermore, the derivatization of ketosteroids with Girard's Reagent P, a cationic hydrazide, is a well-established method to improve their ionization efficiency for mass spectrometric detection, underscoring the success of modifying the keto group for analytical purposes. thermofisher.com The principles of oxime ligation have also been extensively reviewed and applied to a wide range of biomolecules, highlighting its versatility and efficiency as a bioconjugation tool. nih.govacs.org The reaction's reliability and the stability of the resulting oxime bond make it an ideal choice for creating robust probes for biological research. nih.gov

The application of these labeling strategies would enable the use of 3α,12α-Diacetoxypregnan-20-one in a variety of advanced research settings. For example, a fluorescently labeled derivative could be used to visualize its subcellular localization and interaction with potential protein targets in real-time. A biotinylated version would facilitate the isolation and identification of its binding partners from complex biological lysates. Finally, radiolabeled derivatives would be invaluable for quantitative binding assays and for studying the compound's metabolic fate in vivo.

Advanced Analytical and Spectroscopic Techniques for Characterization and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. For 3α,12α-Diacetoxypregnan-20-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework and stereochemical configuration.

Proton (¹H) NMR for Structural Connectivity and Stereochemistry

The ¹H NMR spectrum of 3α,12α-Diacetoxypregnan-20-one offers a wealth of information regarding the number of different proton environments, their electronic surroundings, and their spatial relationships. The integration of the signals corresponds to the number of protons, while the chemical shifts (δ) are indicative of the local chemical environment.

Key expected signals in the ¹H NMR spectrum include:

Methyl Protons: Sharp singlets for the angular methyl groups at C-18 and C-19, and the acetyl methyl group at C-21. The protons of the two acetate (B1210297) groups at C-3 and C-12 would also appear as sharp singlets, typically in the range of δ 2.0-2.2 ppm.

Methine Protons: The protons at C-3 and C-12, bearing the acetoxy groups, are expected to be shifted downfield due to the deshielding effect of the electronegative oxygen atoms. Their multiplicity and coupling constants (J) provide crucial information about the stereochemistry of the acetate groups. An axial proton, for instance, typically exhibits larger coupling constants with neighboring axial protons compared to equatorial-axial or equatorial-equatorial couplings.

Methylene and Methine Protons of the Steroid Nucleus: A complex series of overlapping multiplets in the upfield region of the spectrum (typically δ 0.8-2.5 ppm) corresponding to the protons of the steroid's fused ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in 3α,12α-Diacetoxypregnan-20-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~4.5 - 5.0 | Multiplet |

| H-12 | ~4.8 - 5.2 | Multiplet |

| H-17 | ~2.5 | Multiplet |

| C21-H₃ | ~2.1 | Singlet |

| C18-H₃ | ~0.7 | Singlet |

| C19-H₃ | ~0.9 | Singlet |

| Acetyl-H₃ (x2) | ~2.0 - 2.2 | Singlets |

Note: These are predicted values based on known data for similar steroid structures and are subject to variation based on solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the identification of different functional groups.

Key expected signals in the ¹³C NMR spectrum include:

Carbonyl Carbons: Signals for the ketone at C-20 and the two ester carbonyls of the acetate groups are expected to appear in the most downfield region of the spectrum (δ 170-220 ppm).

Carbons Bearing Acetoxy Groups: The carbons at C-3 and C-12 will be shifted downfield (typically δ 70-85 ppm) due to the direct attachment of the electronegative oxygen atom.

Steroid Nucleus Carbons: The remaining carbons of the pregnane (B1235032) skeleton will resonate in the upfield region of the spectrum. The chemical shifts of these carbons are diagnostic of the ring stereochemistry.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in 3α,12α-Diacetoxypregnan-20-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-20 (Ketone) | ~209 |

| C-3 | ~74 |

| C-12 | ~75 |

| C-17 | ~63 |

| C-21 | ~31 |

| C-18 | ~13 |

| C-19 | ~12 |

| Acetyl-C=O (x2) | ~170 |

| Acetyl-CH₃ (x2) | ~21 |

Note: These are predicted values based on known data for similar steroid structures and are subject to variation based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. researchgate.net It is instrumental in tracing the connectivity of the protons within the steroid's ring system and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It allows for the direct assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). researchgate.net It is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different spin systems separated by non-protonated atoms, such as the carbonyl group at C-20.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. acdlabs.com NOESY is crucial for determining the relative stereochemistry of the molecule, for example, by observing spatial correlations between the angular methyl groups and other protons on the steroid nucleus, which confirms the stereochemistry at the ring junctions and the orientation of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of 3α,12α-Diacetoxypregnan-20-one. This is a critical step in confirming the identity of the compound and is often used to support data from other analytical techniques. The high resolution distinguishes the target molecule from other compounds that may have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the parent molecule. For 3α,12α-Diacetoxypregnan-20-one, characteristic fragmentation pathways would be expected:

Loss of Acetic Acid: A common fragmentation pathway for acetylated steroids is the neutral loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion. The presence of two acetate groups could lead to sequential losses.

Cleavage of the Side Chain: Fragmentation of the C17-C20 bond is a characteristic cleavage for 20-oxopregnanes, leading to ions that represent the steroid nucleus.

Ring Cleavages: Fragmentation within the steroid ring system can also occur, providing further structural information.

The analysis of these fragmentation patterns allows for the confirmation of the presence and location of the acetate groups and the ketone functionality. nih.gov

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of 3α,12α-Diacetoxypregnan-20-one

| m/z (Predicted) | Proposed Fragment |

| [M - 60]+ | Loss of one molecule of acetic acid |

| [M - 120]+ | Loss of two molecules of acetic acid |

| [M - CH₃CO]+ | Loss of the acetyl group from the side chain |

| Various | Ions resulting from cleavage of the steroid ring system |

Note: 'M' represents the molecular ion. The observed fragments and their relative intensities will depend on the ionization technique and collision energy used.

Ionization Techniques (ESI, APCI, GC-MS) in Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For a steroid like 3alpha,12alpha-Diacetoxypregnan-20-one, a combination of gas chromatography-mass spectrometry (GC-MS) with soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) provides comprehensive structural information.

In a typical GC-MS analysis, the compound is first vaporized and separated from impurities on a chromatographic column before entering the mass spectrometer. The electron ionization (EI) mode in GC-MS often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation of pregnane steroids is well-documented and typically involves the cleavage of the steroid nucleus and the loss of functional groups. For this compound, key fragmentation pathways would include the loss of acetic acid moieties (CH₃COOH, 60 Da) from the 3- and 12-positions and cleavage of the D-ring.

Soft ionization techniques are crucial for identifying the molecular ion. ESI and APCI are less energetic and typically produce the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺, which helps to unequivocally establish the molecular weight. Tandem mass spectrometry (MS/MS) on these parent ions can then be used to induce and analyze specific fragmentation pathways. For instance, the fragmentation of silver-cationized steroids has been shown to produce distinctive and consistent patterns that aid in the confident annotation of steroid isomers. nist.govwikipedia.orgnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Ionization Mode | Predicted m/z | Interpretation |

| ESI/APCI (+) | 419.279 | [M+H]⁺ (Protonated Molecule) |

| ESI/APCI (+) | 441.261 | [M+Na]⁺ (Sodium Adduct) |

| EI | 358 | [M - CH₃COOH]⁺ |

| EI | 298 | [M - 2(CH₃COOH)]⁺ |

| EI | Various | D-ring cleavage fragments |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. In this compound, the key functional groups are the ketone at C-20 and the two acetate esters at C-3 and C-12.

The IR spectrum would be expected to show a strong absorption band for the C=O stretch of the ketone group, typically in the range of 1705-1725 cm⁻¹. The acetate groups would also exhibit strong C=O stretching absorptions, usually at slightly higher frequencies than ketones, around 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the acetate groups would be visible in the 1200-1300 cm⁻¹ region. The spectrum would also be populated by numerous C-H stretching and bending vibrations from the steroid backbone.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone (C-20) | C=O Stretch | 1705 - 1725 |

| Acetate (C-3, C-12) | C=O Stretch | 1735 - 1750 |

| Acetate (C-3, C-12) | C-O Stretch | 1200 - 1300 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Alkane | C-H Bend | 1350 - 1470 |

Raman Spectroscopy in Complementary Structural Analysis

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the carbon skeleton of steroids.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound, including the absolute stereochemistry of all chiral centers. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful crystallographic analysis would provide the exact coordinates of every atom in the molecule. This would unambiguously confirm the α-configuration of the acetoxy groups at positions 3 and 12, the stereochemistry of all chiral centers in the pregnane backbone, and the conformation of the A, B, C, and D rings in the solid state. This level of detail is unattainable by any other single technique.

Table 3: Representative X-ray Crystallographic Data for a Pregnane Steroid Derivative

| Parameter | Description | Representative Value |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 15.2, c = 20.1 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 90, γ = 90 |

| Z | The number of molecules in the unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Chiroptical Spectroscopy

Chiroptical techniques are essential for studying chiral molecules, as they respond differently to left and right circularly polarized light.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. The resulting spectrum, particularly in the vicinity of an absorption band, can provide crucial information about the stereochemistry of the molecule. This phenomenon is known as the Cotton effect.

For this compound, the key chromophore is the ketone at C-20, which has a weak n→π* electronic transition in the ultraviolet region (around 280-300 nm). The interaction of this chromophore with the chiral steroid backbone gives rise to a characteristic Cotton effect in the ORD spectrum. The sign and magnitude of this Cotton effect are determined by the stereochemical environment around the ketone, as described by the octant rule for ketones. The octant rule allows for the prediction of the sign of the Cotton effect based on the spatial arrangement of substituents in the octants surrounding the carbonyl group. This makes ORD a powerful tool for confirming the stereochemistry at and near the C-17 and C-20 positions. A positive Cotton effect is observed when the optical rotation first increases to a maximum before decreasing through zero at the absorption maximum, while a negative Cotton effect shows the opposite behavior.

Table 4: Illustrative Optical Rotatory Dispersion (ORD) Data for a 20-Ketosteroid

| Wavelength (nm) | Molar Rotation [Φ] | Observation |

| 700 | +500 | Plain curve |

| 400 | +1500 | Approaching Cotton effect |

| 310 | +8000 | Peak of positive Cotton effect |

| 295 | 0 | Zero crossover |

| 270 | -6000 | Trough of positive Cotton effect |

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are fundamental to assessing the purity of 3α,12α-Diacetoxypregnan-20-one and separating it from potential isomers and impurities that may arise during synthesis. nih.govnih.govpageplace.de

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile compounds like steroids. The choice of detector is critical and depends on the properties of the analyte and potential impurities.

UV-Vis Detection: The C-20 keto group in 3α,12α-Diacetoxypregnan-20-one provides a weak chromophore, allowing for detection by UV-Vis spectroscopy, typically in the range of 200-220 nm or near 280 nm. While not a strong absorber, this method is suitable for quantitative analysis when appropriate standards are available. Gradient elution using reversed-phase columns (e.g., C18) with mobile phases like acetonitrile (B52724) and water is a common strategy for separating steroid isomers. researchgate.netnih.gov

Refractive Index (RI) Detection: Since many potential impurities in a steroid synthesis may lack a UV chromophore, Refractive Index (RI) detection offers a universal detection method. The RI detector measures changes in the refractive index of the column eluent as the analyte passes through. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, limiting its use to isocratic separations.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection technique that is compatible with gradient elution, making it highly suitable for complex impurity profiling. The eluent from the column is nebulized and the solvent evaporated, leaving behind a fine mist of analyte particles that scatter a light beam. The scattered light is detected, and the response is related to the mass of the analyte. This makes ELSD particularly valuable for detecting non-chromophoric impurities or when a consistent response factor across different analytes is desired.

A typical HPLC method for purity assessment would involve a reversed-phase C18 column with a gradient of acetonitrile in water. The choice between UV, RI, and ELSD would depend on the specific requirements of the analysis, with ELSD often being preferred for comprehensive impurity profiling.

| HPLC Detector | Principle | Applicability to 3α,12α-Diacetoxypregnan-20-one | Limitations |

| UV-Vis | Measures absorption of UV-Vis light by chromophores. | Detects the C-20 ketone group. | Low sensitivity for the isolated ketone; may not detect non-chromophoric impurities. |

| Refractive Index (RI) | Measures changes in the refractive index of the mobile phase. | Universal detection of all compounds. | Not compatible with gradient elution; sensitive to temperature and pressure changes. |

| ELSD | Detects light scattered by non-volatile analyte particles after solvent evaporation. | Universal detection; compatible with gradient elution. | Destructive technique; response can be non-linear. |

Gas Chromatography (GC) is a high-resolution separation technique, but it requires the analyte to be volatile and thermally stable. Steroids like 3α,12α-Diacetoxypregnan-20-one are not sufficiently volatile for direct GC analysis. Therefore, derivatization is necessary to increase their volatility.

A common derivatization strategy for steroids is acetylation or silylation. Since the target compound is already acetylated at the hydroxyl groups, further derivatization might target the ketone at C-20 to form an oxime, followed by silylation if necessary. However, a more common approach for related pregnane diols involves the silylation of hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. For the parent diol of the target compound, this would be a standard procedure. nih.gov

The resulting volatile derivative can then be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification of impurities. GC-MS analysis of acetylated pregnane derivatives can provide detailed structural information on both the main component and any related impurities based on their fragmentation patterns. nih.gov

| Derivatization Method | Target Functional Group | Resulting Derivative | Purpose |

| Oximation | C-20 Ketone | Oxime | Increases volatility and thermal stability. |

| Silylation (of parent diol) | C-3 and C-12 Hydroxyls | Trimethylsilyl (TMS) ethers | Increases volatility for GC analysis. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the preliminary assessment of purity and for monitoring the progress of chemical reactions. For the synthesis of 3α,12α-Diacetoxypregnan-20-one, TLC would be used to track the conversion of starting materials and the formation of the product.

The separation is typically performed on silica (B1680970) gel plates, with the choice of mobile phase being crucial for achieving good resolution. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a moderately polar solvent (e.g., ethyl acetate or acetone) is commonly used for steroids. The relative polarity of the compound determines its retention factor (Rf value).

After development, the spots are visualized. Since 3α,12α-Diacetoxypregnan-20-one is not colored, a visualization agent is required. Common reagents for steroids include:

PMA (Phosphomolybdic Acid) stain: Stains most organic compounds, appearing as blue-green spots on a yellow background upon heating.

Anisaldehyde-sulfuric acid stain: Gives a range of colors with different steroids upon heating, which can be diagnostic.

Potassium permanganate (B83412) stain: Reacts with oxidizable functional groups.

Computational Chemistry and Theoretical Modeling Studies of 3alpha,12alpha Diacetoxypregnan 20 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature and geometry of 3alpha,12alpha-Diacetoxypregnan-20-one.

The electronic character of this compound is dictated by its steroidal backbone and its key functional groups: two acetate (B1210297) esters at the 3-alpha and 12-alpha positions and a ketone at the C-20 position. ebi.ac.uk Molecular Orbital (MO) theory is employed to analyze the distribution and energy of electrons within the molecule. nta.ac.in

A central part of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy and localization of these orbitals are crucial for predicting the molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the site of highest electron density and is associated with the molecule's capacity to act as a nucleophile or electron donor. For this compound, the HOMO is likely to be localized around the oxygen atoms of the carbonyl groups (ketone and esters), which possess lone pairs of electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital signifies the most electron-deficient region and relates to the molecule's ability to act as an electrophile or electron acceptor. The LUMO is expected to be centered on the carbon atoms of the carbonyl groups, which are electrophilic.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap points to a more reactive molecule. youtube.com

Computational models for related 20-oxopregnane hormones have demonstrated the utility of MO calculations in understanding their chemical phenomena. nih.gov The analysis for the diacetoxy derivative would similarly focus on how the acetate groups modulate the electronic properties of the core pregnane (B1235032) structure.

The three-dimensional structure of this compound is not static. The molecule can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. The primary sources of conformational flexibility are the two acetate groups at C-3 and C-12 and the acetyl side chain at C-17. nih.gov

Computational conformational searches are performed to map out the potential energy surface of the molecule and identify all possible stable conformers. These searches are followed by geometry optimization and energy minimization calculations, typically using DFT methods, to determine the relative stability of each conformer. nih.gov The results yield a set of low-energy structures, with their corresponding Boltzmann populations at a given temperature, which represents the most likely shapes the molecule will adopt. Studies on other acetylated steroids confirm that the orientation of the acetate groups is a primary determinant of the conformational distribution. nih.gov

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can then be used to validate experimental findings or to aid in structural elucidation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Predicting ¹H and ¹³C NMR chemical shifts using computational methods like DFT has become a standard practice. nih.govmpg.de For this compound, the ¹H and ¹³C chemical shifts are highly sensitive to the stereochemistry and conformation of the steroid nucleus. While the signals for the core steroid protons and carbons can be heavily overlapped, the acetate groups and the region around the C-20 ketone provide distinctive markers. nih.gov The predicted shifts would help in assigning the complex experimental spectrum.

Below is a table of expected chemical shift ranges based on general knowledge of steroid derivatives.

| Atom/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Acetate Methyl Protons (CH₃CO) | ~2.0 - 2.2 | ~21 |

| Acetate Carbonyl Carbon (CH₃C O) | - | ~170 - 171 |

| C-20 Ketone Carbonyl (C =O) | - | >200 |

| C-21 Methyl Protons (H₃C-C=O) | ~2.1 | ~31 |

| C-3 and C-12 Protons (H-C-OAc) | ~4.5 - 5.0 | ~70 - 75 |

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Theoretical calculations can predict the vibrational frequencies and their intensities, generating a theoretical IR spectrum. For this compound, the most prominent features in the IR spectrum are the carbonyl (C=O) stretching vibrations. pg.edu.pl Distinct frequencies are expected for the C-20 ketone and the two acetate ester groups due to their different electronic environments.

The following table outlines the expected primary IR absorption frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretch | ~1735 |

| Ketone Carbonyl (C=20=O) | Stretch | ~1710 |

| Ester C-O | Stretch | ~1240 |

UV-Vis Absorption: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions. Since this compound lacks a conjugated system of double bonds, it is not expected to absorb strongly in the visible or near-UV range. However, the isolated ketone at C-20 and the ester carbonyls will exhibit a weak n→π* electronic transition, which is predicted to result in a faint absorption band in the UV region, typically around 280–300 nm. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a "movie" of molecular motion.

MD simulations are the ideal tool for exploring how this compound transitions between its various stable conformations in a solution environment. acs.org By simulating the molecule for nanoseconds or even microseconds, researchers can observe the rotation of the acetate groups and subtle puckering of the steroid rings. acs.org This provides insights into the molecule's flexibility, the energy barriers between different conformational states, and the timescales on which these transitions occur. Such simulations on other steroids have revealed a wide range of conformational ensembles, which are dictated by the chemical modifications on the core structure. acs.org

The surrounding solvent can have a profound impact on the structure and stability of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules. acs.org These simulations can reveal how different solvents influence the conformational equilibrium. For example, in a non-polar solvent like chloroform, intramolecular forces would dominate. In a polar solvent, the solvent molecules would arrange themselves around the polar regions of the steroid, particularly the carbonyl groups, potentially stabilizing certain conformations over others. These studies are critical for understanding how the molecule behaves in a biological context, such as its partitioning into lipid membranes. acs.org

Ligand-Based and Structure-Based Computational Design

Computational design strategies for exploring the bioactivity of a compound like this compound can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the structural information of the molecule itself to infer potential activities, while structure-based methods rely on the three-dimensional structure of a potential protein target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking can be employed to hypothetically screen its binding affinity against a panel of protein targets known to interact with pregnane derivatives.

Several proteins are recognized as targets for steroidal drugs and could be considered for in silico studies with this compound. nih.gov These include enzymes involved in steroid metabolism and receptors that mediate the physiological effects of steroids. For instance, molecular docking simulations could be performed to assess the binding affinity of this compound to targets such as 5α-reductase, estrogen receptor α (ERα), the androgen receptor (AR), and cytochrome P450 17A1 (CYP17A1). nih.gov

A hypothetical molecular docking study would involve preparing the three-dimensional structure of this compound and docking it into the active sites of these proteins. The results would be presented as binding energies, with lower energies typically indicating a more favorable interaction. For example, a study on novel 4-azapregnene derivatives showed that these compounds exhibited high affinity for 5α-reductase type 2 and ERα. nih.gov Similarly, docking studies of other pregnane derivatives have explored their interactions with steroid receptors, providing insights into their potential as anticancer agents. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound Against Known Steroid Targets

| Target Protein | Hypothetical Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 5α-reductase type 2 | -9.8 | Leu8, Phe118, Trp201 |

| Estrogen Receptor α (ERα) | -8.5 | Arg394, Glu353, His524 |

| Androgen Receptor (AR) | -7.9 | Gln711, Arg752, Met745 |

| CYP17A1 | -8.2 | Ile209, Ala302, Phe438 |

This table presents hypothetical data for illustrative purposes and is not based on experimental results.

The analysis of the docked poses would reveal potential key interactions, such as hydrogen bonds and hydrophobic interactions, between the acetoxy and ketone groups of the ligand and specific amino acid residues in the protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are developed by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with that activity.

In the absence of a specific activity profile for this compound, a hypothetical QSAR study would involve placing it within a series of related pregnane derivatives with known activities against a particular target. For instance, QSAR models have been successfully developed for steroidal and nonsteroidal inhibitors of human 5α-reductase type II. nih.gov Another study performed a 3D-QSAR analysis on pregnane derivatives as human steroidal 5α-reductase inhibitors, yielding a statistically significant model. nih.gov

The development of a QSAR model for a set of pregnane derivatives including this compound would involve calculating a variety of molecular descriptors. These can include electronic, steric, and hydrophobic parameters.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular weight, Molecular volume, Surface area |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

Once these descriptors are calculated for a series of compounds, statistical methods such as multiple linear regression or partial least squares are used to build the QSAR equation. walisongo.ac.id Such a model could then be used to predict the activity of new or untested pregnane derivatives. A 3D-QSAR study on steroidal aromatase inhibitors highlighted the importance of the hydrophobic nature of the steroid core and hydrogen bonding interactions for inhibitory potency. nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In a "reverse" virtual screening approach, a single ligand of interest, such as this compound, can be screened against a large database of protein structures to identify potential binding partners. frontiersin.org

This theoretical approach could uncover unexpected targets for this compound beyond the well-known steroid receptors. The process would involve docking the compound into the binding sites of a vast number of proteins from a database like the Protein Data Bank (PDB). The results would be ranked based on the predicted binding affinity. High-ranking hits would then be considered as potential, albeit hypothetical, binding partners requiring experimental validation.

For example, a virtual screening of pregnane glycosides against the SARS-CoV-2 main protease identified several potential inhibitors. nih.gov This highlights the potential of virtual screening to identify novel bioactivities for known chemical scaffolds. The pregnane X receptor (PXR), which is involved in the metabolism of a wide range of compounds, is another important target that could be explored through virtual screening. nih.govtaylorandfrancis.com

The top-scoring protein hits from such a screen would provide a list of putative targets for this compound, which could then be prioritized for further in vitro and in vivo testing to confirm these theoretical predictions.

In Vitro Biochemical and Enzymatic Transformation Research

Investigation of Enzymatic Conversions with Isolated Enzyme Systems

The in vitro study of a steroid's metabolic fate involves its incubation with isolated enzymes or enzyme systems to characterize the resulting chemical modifications.

Substrate Specificity Studies with Hydroxysteroid Dehydrogenases (HSDs) (In Vitro)

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes crucial for the interconversion of steroid hormones, modulating their activity by catalyzing the oxidation and reduction of hydroxyl and keto groups. nih.gov A key area of investigation for 3alpha,12alpha-Diacetoxypregnan-20-one would be to determine its viability as a substrate for various HSDs, such as 3α-HSD, 3β-HSD, and 20α-HSD. nih.govfrontiersin.org

These studies would typically involve incubating the compound with purified HSD enzymes and analyzing the reaction products to see if the acetate (B1210297) groups are hydrolyzed and if the underlying hydroxyl groups or the C20-ketone are modified. Given that 3α-HSDs act on 3α-hydroxy steroids, a primary question would be whether the 3α-acetoxy group in the parent compound can be hydrolyzed to reveal a 3α-hydroxy group, which could then be a substrate for these enzymes. frontiersin.org The specificity of HSDs is well-documented for many endogenous steroids, but specific data for this compound is not present in the reviewed literature. nih.govfrontiersin.org

Metabolism by Cytochrome P450 Enzymes (In Vitro Liver Microsomes, Recombinant P450s)

The cytochrome P450 (CYP) superfamily of enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are central to the metabolism of a vast number of endogenous and exogenous compounds, including steroids. nih.govkoreascience.kr In vitro studies using human liver microsomes, which contain a rich complement of CYP enzymes, are a standard method to assess the metabolic stability and profile of a new compound. nih.gov

To understand the metabolism of this compound, it would be incubated with liver microsomes, and the resulting metabolites would be identified using techniques like mass spectrometry. This would reveal whether the compound undergoes hydroxylation, dehydrogenation, or other modifications. Further studies with specific recombinant P450 enzymes (e.g., CYP3A4, which is known to metabolize many steroids) would pinpoint which specific enzymes are responsible for its metabolism. nih.govyoutube.com The regulation of these enzymes can be influenced by steroid hormones and xenobiotics, highlighting the complex interactions that govern steroid metabolism. nih.govnih.gov However, no specific data on the metabolism of this compound by CYP enzymes was found.

Kinetics of Enzyme-Mediated Acetate Hydrolysis (In Vitro)

A critical metabolic step for this compound would be the hydrolysis of its two acetate esters, a reaction likely catalyzed by carboxylesterases present in the liver and other tissues. In vitro kinetic studies would be performed to determine the rate at which these acetate groups are cleaved.

Such experiments would measure the rate of disappearance of the parent compound and the appearance of mono-deacetylated and di-deacetylated products over time. Key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) would be determined for the responsible enzymes. This information would be vital for understanding how rapidly the compound might be converted to its potentially more active hydroxylated forms in a biological system. No studies detailing the kinetics of acetate hydrolysis for this specific compound were identified.

In Vitro Receptor Interaction Studies

The biological effects of steroids are often mediated by their binding to specific nuclear or membrane-associated receptors. wikipedia.orgnih.gov Assessing the interaction of this compound with key steroid receptors is fundamental to understanding its potential hormonal activity.

Ligand Binding Assays with Isolated Steroid Receptors (e.g., Progesterone (B1679170) Receptor, Androgen Receptor, Estrogen Receptor)

Ligand binding assays are used to determine if a compound can bind to a specific receptor. In the case of this compound, competitive binding assays would be conducted using isolated progesterone receptors (PR), androgen receptors (AR), and estrogen receptors (ER). wikipedia.orgnih.govnih.gov

These assays involve incubating the receptor with a radiolabeled known ligand (e.g., [³H]-progesterone for PR) and varying concentrations of the test compound. nih.gov If the test compound binds to the receptor, it will compete with the radiolabeled ligand, leading to a measurable decrease in radioactivity bound to the receptor. The structure of the steroid, including the presence and orientation of functional groups, significantly influences its ability to bind to these receptors. wikipedia.orgnih.gov While the binding properties of numerous pregnane (B1235032) derivatives have been characterized, specific binding data for this compound is not available. nih.gov

Binding Affinity and Selectivity Profiling (In Vitro)

Following the initial binding assays, a more detailed profile of binding affinity and selectivity would be generated.

Binding Affinity: The affinity of a compound for a receptor is quantified by its dissociation constant (Kd) or its inhibitory concentration (IC50) in competitive binding assays. A lower Kd or IC50 value indicates a higher binding affinity. This data is crucial for predicting the potential potency of the compound.

Selectivity Profile: A compound's selectivity refers to its ability to bind to one type of receptor over others. For this compound, its binding affinity for the progesterone, androgen, and estrogen receptors would be compared. A high degree of selectivity for one receptor over the others would suggest a more specific biological effect. For instance, many synthetic progestins are designed to have high affinity for the progesterone receptor with minimal binding to androgen or estrogen receptors to avoid unwanted side effects. wikipedia.org

No specific binding affinity or selectivity data for this compound has been reported in the reviewed scientific literature.

Biosynthetic Considerations and Precursor Analysis in Vitro Context

Hypothetical Involvement in Steroid Biosynthetic Pathways (In Vitro Cell-Free Systems)

While direct evidence for the biosynthesis of 3alpha,12alpha-Diacetoxypregnan-20-one is not extensively documented, its structure suggests a plausible formation within in vitro cell-free systems through the modification of established steroid scaffolds. Cell-free systems, containing specific enzymes and cofactors, provide a controlled environment to study potential biosynthetic reactions.

A hypothetical pathway for the formation of this compound would likely originate from a precursor pregnane (B1235032) steroid. The foundational structure, a C21 steroid, is derived from cholesterol through a series of enzymatic steps culminating in pregnenolone (B344588), a key intermediate in steroidogenesis. conicet.gov.ar From pregnenolone, further modifications would lead to the specific pregnan-20-one (B1211859) backbone.

The formation of the diacetoxy derivative would necessitate a dihydroxylated precursor, namely Pregnane-3alpha,12alpha-diol-20-one . The generation of this diol within a cell-free system would depend on the presence of specific cytochrome P450 hydroxylases capable of introducing hydroxyl groups at the C-3 and C-12 positions of the steroid nucleus.

The final and critical step in this hypothetical pathway would be the acetylation of the hydroxyl groups at the 3-alpha and 12-alpha positions. This reaction would be catalyzed by acetyltransferase enzymes. The presence and specificity of such acetyltransferases within the cell-free system would be paramount for the synthesis of the target compound. It is known that post-translational modifications like acetylation can occur on various steroid-related proteins, suggesting the existence of enzymes capable of such reactions. nih.gov

Interactive Data Table: Hypothetical Biosynthetic Steps in a Cell-Free System

| Step | Precursor Compound | Enzyme Class (Hypothetical) | Product Compound |

| 1 | Pregnan-20-one | 3α-Hydroxysteroid Dehydrogenase | 3α-Hydroxypregnan-20-one |

| 2 | 3α-Hydroxypregnan-20-one | Steroid 12α-Hydroxylase (CYP) | Pregnane-3α,12α-diol-20-one |

| 3 | Pregnane-3α,12α-diol-20-one | Acetyltransferase | 3α,12α-Diacetoxypregnan-20-one |

Metabolic Origin from Related Pregnane Structures (In Vitro Enzymatic Cascades)

The metabolic generation of this compound can be further elucidated by considering its origin from related pregnane structures through in vitro enzymatic cascades. These cascades involve a sequence of specific enzymes that progressively modify a substrate to yield a final product.

The primary precursor for this cascade would likely be a more common pregnane derivative, such as 5β-Pregnane-3,20-dione . nih.gov The initial steps would involve the reduction of the ketone groups to hydroxyl groups with specific stereochemistry.

An enzymatic cascade could be proposed as follows:

Reduction at C-3: The 3-oxo group of 5β-Pregnane-3,20-dione would be reduced by a 3α-hydroxysteroid dehydrogenase to yield 3α-hydroxy-5β-pregnan-20-one.

Hydroxylation at C-12: A specific steroid 12α-hydroxylase, a member of the cytochrome P450 enzyme superfamily, would then introduce a hydroxyl group at the 12α position, resulting in the formation of Pregnane-3α,12α-diol-20-one. The activity of such hydroxylases on various steroid substrates has been documented in different biological systems.

Acetylation at C-3 and C-12: The final step would involve the sequential or concurrent acetylation of the 3α- and 12α-hydroxyl groups. This would be mediated by one or more acetyltransferase enzymes, utilizing acetyl-CoA as the acetyl group donor. The existence of steroid acetyltransferases has been suggested in various metabolic contexts. nih.gov

This multi-step enzymatic cascade highlights the modular nature of steroid metabolism, where a series of enzymes with defined specificities can generate a diverse array of steroid molecules from a common precursor.

Interactive Data Table: Hypothetical Enzymatic Cascade

| Enzyme | Substrate | Product | Reaction Type |

| 3α-Hydroxysteroid Dehydrogenase | 5β-Pregnane-3,20-dione | 3α-Hydroxy-5β-pregnan-20-one | Reduction |

| Steroid 12α-Hydroxylase (CYP) | 3α-Hydroxy-5β-pregnan-20-one | Pregnane-3α,12α-diol-20-one | Hydroxylation |

| Acetyltransferase | Pregnane-3α,12α-diol-20-one | 3α,12α-Diacetoxypregnan-20-one | Acetylation |

Future Research Directions and Advanced Methodological Integration

Development of Next-Generation Synthetic Routes Utilizing Green Chemistry Principles

The chemical synthesis of complex molecules like steroids has historically presented significant challenges, often requiring multi-step processes with harsh reagents. rsc.org However, recent breakthroughs are paving the way for more efficient and sustainable production. rsc.org The future of synthesizing 3alpha,12alpha-Diacetoxypregnan-20-one and its analogs lies in the adoption of green chemistry principles, particularly through chemoenzymatic strategies. cip.com.cn

The use of enzymes in biocatalytic processes provides exceptional selectivity (both stereo- and regio-), leading to purer products and reduced waste. rsc.org Enzymatic modifications such as hydroxylation, reduction, and dehydrogenation are central to steroid synthesis and can be harnessed to create novel derivatives. rsc.org Recent progress in combining the precision of enzymatic transformations with the efficiency of chemical synthesis has enabled the concise production of complex steroidal compounds. cip.com.cn For instance, strategies employing P450 monooxygenases, reductases, and enzyme cascades have proven effective in streamlining the synthesis of intricate steroid medications. cip.com.cn Modern catalytic methods, such as metallacycle-mediated annulative cross-coupling, offer novel and flexible routes to access diverse steroid scaffolds, including unnatural enantiomeric forms (ent-steroids), which remain largely unexplored. nih.govnih.gov These advanced methods provide a framework for developing next-generation, environmentally benign synthetic pathways for pregnane (B1235032) derivatives.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Research

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize chemical and pharmaceutical research. semanticscholar.org For pregnane derivatives like this compound, these computational tools offer powerful predictive capabilities. AI/ML algorithms can be trained on vast datasets of chemical structures and biological activities to develop models that predict the properties of novel compounds.

Several studies have already demonstrated the utility of computational and ML models in predicting the interaction of compounds with key steroid-regulating proteins, such as the pregnane X receptor (PXR). nih.govnih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling and Bayesian models can classify compounds as agonists or non-agonists, helping to prioritize candidates for synthesis and testing. nih.govnih.gov This approach saves considerable time and resources compared to screening large compound libraries experimentally. nih.gov Furthermore, AI and ML have been successfully applied in broader biomedical contexts, such as predicting pregnancy complications where steroids play a crucial role, showcasing their potential to analyze complex biological systems. nih.govnih.gov The integration of AI can also enhance other technologies, such as microfluidic paper-based sensors for biomarker detection, by improving data processing and analysis. mdpi.com

High-Throughput Screening Methodologies for In Vitro Molecular Discovery Initiatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. mdpi.com This methodology is particularly well-suited for identifying new pregnane derivatives with specific biological activities. By miniaturizing assays into 384- or 1536-well plate formats, researchers can efficiently screen large libraries for molecules that modulate the activity of specific targets, such as the human pregnane X receptor (PXR). mdpi.comresearchgate.net

Quantitative HTS (qHTS) represents a significant advancement, as it generates concentration-response curves for every compound in a library, providing more detailed information on potency and efficacy. researchgate.net A variety of HTS assays have been developed to find PXR ligands, including cell-based reporter gene assays and time-resolved fluorescence resonance energy transfer (TR-FRET) binding assays. researchgate.netnih.gov For example, one qHTS campaign generated over 240,000 data points from 8,280 compounds to identify PXR ligands. researchgate.net Another large-scale screen of nearly 133,000 compounds successfully identified a new class of potent and specific PXR antagonists. nih.gov These platforms are crucial for future initiatives aimed at discovering novel modulators related to this compound, which could have applications in preventing adverse drug-drug interactions or as therapeutic agents themselves. nih.gov

Exploration of Structure-Function Relationships via Advanced Derivatization and Computational Probing

Understanding the relationship between a molecule's three-dimensional structure and its biological function is fundamental to medicinal chemistry. For this compound, this involves exploring how specific chemical modifications affect its interactions with biological targets. Advanced synthetic derivatization allows for the creation of a library of analogs where specific parts of the molecule are altered. benthamdirect.com For instance, optimizing the synthesis of related compounds like 3alpha,6alpha,17alpha-trihydroxy-5beta-pregnan-20-one allows for systematic exploration of how different hydroxylation and acetylation patterns influence activity. nih.gov

These synthetic efforts are powerfully complemented by computational probing. Molecular docking simulations can predict how a ligand binds within the active site of a target protein, such as 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs) or PXR. nih.govnih.gov The crystal structures of these proteins reveal that their ligand-binding domains are often large and flexible, allowing them to accommodate a wide range of steroid structures. nih.govnih.gov This structural plasticity can account for the varied functional profiles of different steroid molecules. nih.gov By combining the synthesis of new derivatives with computational analysis of their interactions with target proteins, researchers can build a detailed map of the structure-function relationships governing the biological effects of pregnane compounds.

Q & A

Q. How can researchers confirm the structural identity of 3alpha,12alpha-Diacetoxypregnan-20-one in synthesized samples?

To confirm structural identity, employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon-13 (¹³C) NMR spectra to verify the positions of acetyloxy groups (3α and 12α) and the ketone at C20. Compare chemical shifts with structurally related steroids (e.g., 3alpha-hydroxy-5beta-pregnan-20-one ).

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with the diacetate groups and pregnane backbone .

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretches from the acetyloxy and ketone groups .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize a reverse-phase C18 column with mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for separation. Use deuterated analogs or structurally similar steroids (e.g., 3alpha,21-Dihydroxy-5alpha-pregnan-20-one ) as internal standards.

- Sample Preparation : Include solid-phase extraction (SPE) to remove lipids and proteins from plasma or tissue homogenates. Validate recovery rates and matrix effects per FDA guidelines .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities at the 3alpha and 12alpha positions during synthesis?

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent to determine absolute configuration .

- Circular Dichroism (CD) : Compare CD spectra with known stereoisomers (e.g., 3beta-acetoxy analogs) to distinguish alpha/beta configurations .

- Chiral Derivatization : Use enantioselective reagents (e.g., Mosher’s acid) to derivatize hydroxyl groups, enabling separation via HPLC and stereochemical assignment .

Q. How can researchers address contradictory reports on the compound’s biological activity across studies?

- Purity Assessment : Verify sample purity (>98%) via HPLC and rule out contaminants (e.g., 5beta-pregnane derivatives) that may skew bioactivity results .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability. Cross-validate findings using orthogonal assays (e.g., receptor binding vs. functional cAMP assays) .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Liver Microsomes : Incubate the compound with human or rodent microsomes to assess cytochrome P450 (CYP)-mediated oxidation. Monitor metabolites via LC-MS and compare kinetics with related neurosteroids (e.g., 3alpha,5alpha-THP ).

- Hepatocyte Co-cultures : Use primary hepatocytes in 3D spheroid models to evaluate phase II metabolism (e.g., glucuronidation) and biliary excretion .

Synthesis and Mechanistic Questions

Q. What are common synthetic routes to this compound?

- Pregnenolone Derivative Pathway : Start with pregnenolone, selectively protect the 3α and 12α hydroxyls via acetylation, and oxidize the C20 hydroxyl to a ketone. Optimize reaction conditions (e.g., TEMPO/oxone for oxidation) to avoid over-oxidation .

- Biosynthetic Approaches : Use engineered yeast strains expressing steroidogenic enzymes (e.g., CYP450s) to introduce hydroxyl groups regioselectively, followed by chemical acetylation .

Q. How can researchers differentiate this compound from its structural analogs in mixed samples?

- Chromatographic Resolution : Use ultra-performance liquid chromatography (UPLC) with a phenyl-hexyl column to separate isomers (e.g., 3alpha,21-dihydroxy variants ).

- Tandem MS Fragmentation : Leverage unique fragment ions (e.g., m/z 253 for acetyloxy loss) to distinguish from analogs lacking the 12α-acetate group .

Data Interpretation and Validation

Q. What statistical approaches mitigate variability in dose-response studies of this compound?

- Non-linear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC₅₀ values. Use bootstrapping to calculate confidence intervals .

- Meta-Analysis : Pool data from independent studies, adjusting for batch effects and assay sensitivity using mixed-effects models .

Q. How to validate the specificity of antibodies or receptors targeting this compound?

- Competitive Binding Assays : Test cross-reactivity with structurally similar steroids (e.g., 3alpha,5beta-THP ). Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

- Gene Knockout Models : Employ CRISPR-Cas9 to delete putative receptors in cell lines and assess loss of functional response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.